Cas no 74101-19-2 (3-(4-bromophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine)

3-(4-bromophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine structure
74101-19-2 structure
Product Name:3-(4-bromophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
CAS No:74101-19-2
MF:C18H12BrClN4S
MW:431.736680030823
CID:1764163
PubChem ID:1498365
Update Time:2025-04-21

3-(4-bromophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
    • 5-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
    • AKOS005225130
    • 74101-19-2
    • DTXSID70225021
    • BRN 1164502
    • STL440189
    • 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)-
    • 3-(4-Bromophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)-1H-pyrazol-5-amine
    • Inchi: 1S/C18H12BrClN4S/c19-13-5-1-11(2-6-13)15-9-17(21)24(23-15)18-22-16(10-25-18)12-3-7-14(20)8-4-12/h1-10H,21H2
    • InChI Key: XQPLRLDYXGUXDB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C=C(N)N(C2=NC(=CS2)C2C=CC(=CC=2)Cl)N=1

Computed Properties

  • Exact Mass: 429.965
  • Monoisotopic Mass: 429.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • Density: 1.65
  • Boiling Point: 660.2°C at 760 mmHg
  • Flash Point: 353.1°C
  • Refractive Index: 1.756
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